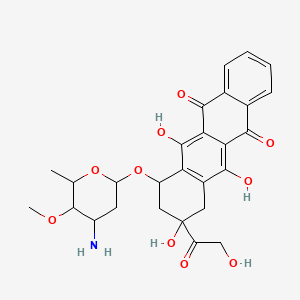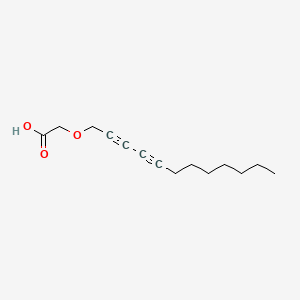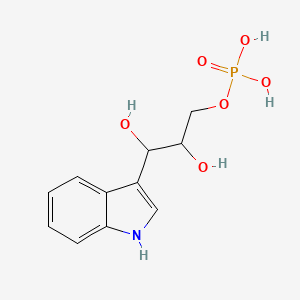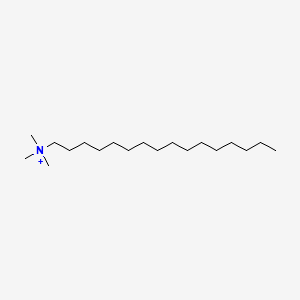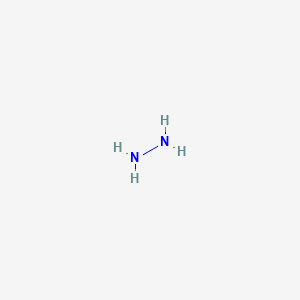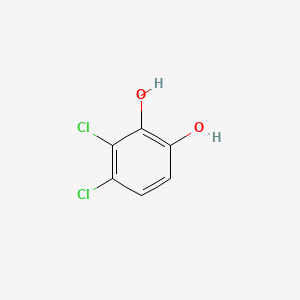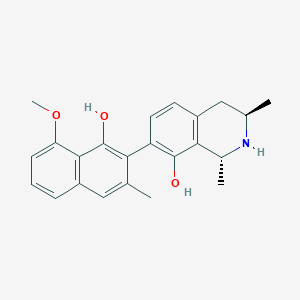
Dioncophylline E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioncophylline E is a natural product found in Dioncophyllum thollonii with data available.
Applications De Recherche Scientifique
Antimalarial and Antitrypanosomal Activities Dioncophylline E, a novel naphthylisoquinoline alkaloid isolated from the rare West African liana Dioncophyllum thollonii, has been identified for its significant antimalarial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. This compound exhibits an unusual 7,3'-linkage between the naphthalene and isoquinoline portions, making it unique among its class. Its antitrypanosomal activity, while moderate against T. brucei rhodesiense, is weak against Trypanosoma cruzi, suggesting its potential for specific antiparasitic interventions. This discovery underlines the compound's promise in the development of new therapeutic agents for malaria, a disease of significant global health burden (Bringmann et al., 2002).
Synthetic Advances and Structural Elucidation The first total synthesis of dioncophylline E has been achieved, marking a significant milestone in the chemical study of naphthylisoquinoline alkaloids. This synthetic approach not only elucidates the complex structure of dioncophylline E but also opens avenues for the development of analogs with potential enhanced biological activities. The synthesis involves key transformations such as ortho-arylation and a three-step sequence for the stereoselective generation of the compound's unique features, highlighting the synthetic challenges and innovations in accessing such structurally complex natural products (Toop et al., 2017).
Quantum Chemical Studies Quantum chemical circular dichroism (CD) calculations have played a crucial role in confirming the absolute axial configuration of dioncophylline E, leveraging solid-state CD spectroscopy. These studies not only affirm the structural integrity of dioncophylline E but also enhance our understanding of its stereochemical properties, which are essential for the interpretation of its biological activities. The application of various computational methods to study dioncophylline E exemplifies the integration of theoretical and experimental approaches in elucidating complex natural product structures (Bringmann et al., 2009).
In Situ Tracing and Localization The utilization of UV resonance Raman microspectroscopy has facilitated the in situ tracing and localization of dioncophylline A, a related compound, in the tropical liana Triphyophyllum peltatum. This technique, characterized by high sensitivity and selectivity, allows for the direct observation of dioncophylline A within plant tissues, offering insights into its natural production and storage. Such studies are vital for understanding the ecological roles of these alkaloids and their biosynthetic pathways, contributing to the broader knowledge of plant secondary metabolites and their potential exploitation in drug discovery (Frosch et al., 2007).
Propriétés
Nom du produit |
Dioncophylline E |
|---|---|
Formule moléculaire |
C23H25NO3 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
(1R,3R)-7-(1-hydroxy-8-methoxy-3-methylnaphthalen-2-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C23H25NO3/c1-12-10-15-6-5-7-18(27-4)21(15)23(26)19(12)17-9-8-16-11-13(2)24-14(3)20(16)22(17)25/h5-10,13-14,24-26H,11H2,1-4H3/t13-,14-/m1/s1 |
Clé InChI |
BLXBQYFTXJFAFN-ZIAGYGMSSA-N |
SMILES isomérique |
C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C(C4=C(C=CC=C4OC)C=C3C)O)O |
SMILES canonique |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C(C4=C(C=CC=C4OC)C=C3C)O)O |
Synonymes |
dioncophylline E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



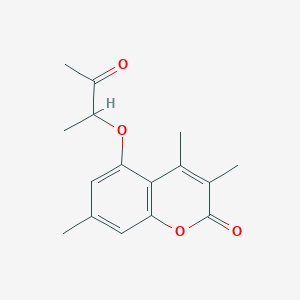

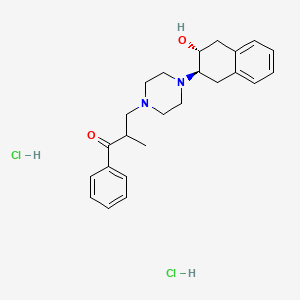
![2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B1202511.png)
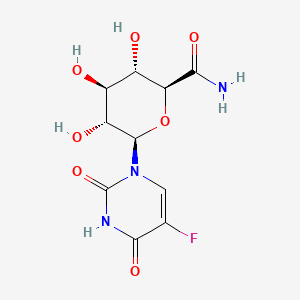
![2-acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B1202515.png)
